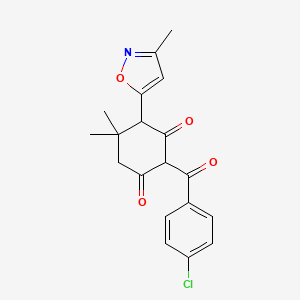
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione, also known as Clodinafop-propargyl, is a herbicide that belongs to the group of aryloxyphenoxypropionate herbicides. It is used to control grass weeds in various crops such as wheat, barley, and oats. Clodinafop-propargyl is known for its high efficacy and low toxicity, making it an ideal herbicide for agricultural use.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme that is essential for fatty acid synthesis in plants. 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl binds to the ACCase enzyme and prevents the formation of malonyl-CoA, which is a precursor for fatty acid synthesis. This leads to the depletion of fatty acids in the plant cells, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and insects. It has a low toxicity profile and is rapidly metabolized in the environment. However, it may have some impact on soil microorganisms and earthworms, which are essential for soil health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is an ideal herbicide for laboratory experiments due to its high efficacy and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its use may be limited in experiments where non-target organisms such as soil microorganisms and earthworms are involved.
Orientations Futures
There are several future directions for research on 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl. One area of research could be the development of new formulations and delivery systems that enhance its efficacy and reduce its impact on non-target organisms. Another area of research could be the evaluation of its impact on soil health and the development of strategies to mitigate any negative effects. Additionally, more research could be conducted to evaluate its impact on weed resistance and the development of new herbicide-resistant crops.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves several steps. The first step involves the condensation of 4-chlorobenzoyl chloride with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The final product is obtained after purification and isolation using column chromatography.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been extensively studied for its herbicidal activity and its impact on the environment. Several research studies have been conducted to evaluate its efficacy in controlling grass weeds in different crops. It has been found that 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is highly effective in controlling grass weeds such as Avena fatua, Lolium rigidum, and Phalaris paradoxa in wheat and barley crops.
Propriétés
IUPAC Name |
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-10-8-14(25-21-10)16-18(24)15(13(22)9-19(16,2)3)17(23)11-4-6-12(20)7-5-11/h4-8,15-16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZLJTYWBJNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2C(=O)C(C(=O)CC2(C)C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)
![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)